molecular formula C6H4BrLi B8329427 Lithium, (3-bromophenyl)- CAS No. 2592-86-1

Lithium, (3-bromophenyl)-

Cat. No.: B8329427
CAS No.: 2592-86-1
M. Wt: 163.0 g/mol
InChI Key: PUDLQTGOPPTYJT-UHFFFAOYSA-N
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Description

"Lithium, (3-bromophenyl)-" (CAS 2592-86-1) is an organolithium compound with the molecular formula C₆H₄BrLi. Its structure consists of a lithium cation bonded to a 3-bromophenyl anion, where the bromine atom is meta-substituted on the aromatic ring (Fig. 1). The InChI key (PUDLQTGOPPTYJT-UHFFFAOYSA-N) confirms its unique stereochemistry . Organolithium compounds like this are highly reactive due to the polar Li–C bond, making them valuable in synthetic chemistry as strong bases or nucleophiles. The electron-withdrawing bromine substituent likely stabilizes the anion, moderating its reactivity compared to unsubstituted aryl lithium analogs .

Properties

CAS No.

2592-86-1

Molecular Formula

C6H4BrLi

Molecular Weight

163.0 g/mol

IUPAC Name

lithium;bromobenzene

InChI

InChI=1S/C6H4Br.Li/c7-6-4-2-1-3-5-6;/h1-2,4-5H;/q-1;+1

InChI Key

PUDLQTGOPPTYJT-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=C[C-]=CC(=C1)Br

Origin of Product

United States

Chemical Reactions Analysis

Halogen-Metal Exchange Reactions

One of the primary reactions involving Lithium, (3-bromophenyl)- is the halogen-metal exchange reaction. This process allows for the substitution of the bromine atom with lithium, generating an aryllithium intermediate.

  • Mechanism : The reaction typically occurs under low temperatures to prevent side reactions. For example, when Lithium, (3-bromophenyl)- is treated with n-butyllithium at temperatures around -100 °C, a halogen-lithium exchange takes place, leading to the formation of 3-(lithium phenyl) compounds.

  • Example : In a study involving 3-(bromophenyl)thiophen and n-butyllithium, metalation and halogen-metal exchange were observed, resulting in various carboxyphenyl derivatives upon reaction with carbon dioxide .

Nucleophilic Substitution Reactions

The bromine atom in Lithium, (3-bromophenyl)- is susceptible to nucleophilic substitution reactions.

  • Reagents : Common nucleophiles include hydroxide ions, amines, or thiol groups.

  • Products : For instance, when treated with sodium hydroxide in an aqueous solution, Lithium, (3-bromophenyl)- can undergo substitution to yield various substituted phenyl derivatives.

Oxidation and Reduction Reactions

Lithium, (3-bromophenyl)- can also participate in oxidation and reduction reactions.

  • Oxidation : Using oxidizing agents such as potassium permanganate or chromium trioxide can convert the compound into 2-(3-bromophenyl)acetic acid.

  • Reduction : The compound can be reduced to 2-(3-bromophenyl)ethanol using reducing agents like sodium borohydride or lithium aluminum hydride.

Research Insights

Recent studies have demonstrated that Lithium, (3-bromophenyl)- can be effectively used in synthetic pathways for developing complex organic molecules. For example:

  • The use of lithium-mediated reactions has shown high selectivity and efficiency in forming carbon-carbon bonds.

  • The ability to perform halogen-lithium exchange at low temperatures minimizes unwanted side reactions .

Comparison with Similar Compounds

Structural and Bonding Characteristics

Organolithium compounds exhibit varying degrees of ionic and covalent bonding. The effective ionic radius of Li⁺ (0.76 Å, Shannon radii) influences lattice interactions in crystalline structures . For example:

  • Lithium succinate (Li₂(C₄H₄O₄)) forms a chiral framework in the R3 space group, with Li⁺ ions coordinated by carboxylate oxygen atoms .
  • Lithium, (3-bromophenyl)-, in contrast, adopts a monomeric or oligomeric structure in solution, with covalent Li–C bonding dominant due to the aromatic system’s delocalized electrons .

Key Difference: Unlike carboxylate salts (e.g., lithium succinate), "Lithium, (3-bromophenyl)-" lacks oxygen-based coordination, resulting in greater solubility in nonpolar solvents and higher reactivity toward electrophiles.

Reactivity and Stability

Organolithium compounds are sensitive to air and moisture, but substituents modulate reactivity:

Compound Reactivity Profile Stability in Air Reference
Lithium, (3-bromophenyl)- Moderate (bromine stabilizes anion) Low
Lithium phenyl High (no electron-withdrawing groups) Very Low
Lithium chloride Low (inorganic salt, ionic bonding) High

The bromine substituent in "Lithium, (3-bromophenyl)-" reduces electron density at the carbanion, making it less nucleophilic than lithium phenyl but more stable for short-term storage .

Comparison with Heavier Alkali Metal Analogs

Heavier alkali metal compounds (Na, K) are more reactive but less practical:

  • Sodium (3-bromophenyl) compounds are more air-sensitive and prone to side reactions (e.g., ether cleavage) .
  • Potassium analogs exhibit even higher basicity but require stringent anhydrous conditions .

Advantage of Lithium : The smaller ionic radius of Li⁺ (vs. Na⁺ or K⁺) allows for tighter coordination with solvents, enhancing controllability in reactions .

Preparation Methods

Substrate Design and Reaction Optimization

The synthesis typically begins with 1-bromo-3-iodobenzene, where n-butyllithium (n-BuLi) selectively displaces iodine at cryogenic temperatures (-78°C) in tetrahydrofuran (THF). This method, analogous to the three-component coupling strategy for o-bromophenyllithium, avoids competing deprotonation pathways. For example, in flow microreactor systems, rapid mixing at -70°C ensures high selectivity, with subsequent warming to -30°C enabling downstream reactivity.

Key Reaction Parameters

  • Temperature : Exchange occurs efficiently below -70°C.

  • Solvent : THF or toluene enhances lithium reagent stability.

  • Stoichiometry : A 1:1 molar ratio of n-BuLi to substrate minimizes homo-coupling byproducts.

Mechanistic Considerations

The exchange proceeds via a single-electron transfer (SET) mechanism, where n-BuLi transfers an electron to the C–I bond, forming a radical intermediate that rapidly captures lithium. Competing metalation (deprotonation) is suppressed at low temperatures, as demonstrated in studies of 3-(p-bromophenyl)thiophen.

Directed Deprotonation Strategies

While less common, directed deprotonation offers an alternative route when halogen-lithium exchange is impractical. This method requires activating groups to enhance the acidity of the target C–H bond.

Challenges in Meta-Selective Deprotonation

Direct deprotonation of 3-bromobenzene is hindered by the bromine substituent’s weak directing effects and the substrate’s low acidity (pKa ~44). Superbases like lithium tetramethylpiperidide (LiTMP) or cooperative catalysis with iron complexes have been explored, but yields remain suboptimal compared to halogen exchange.

Experimental Observations

  • Iron Catalysis : Iron(III) chloride with tetramethylethylenediamine (TMEDA) enables C(sp²)–Li bond formation at 22°C, but competing cross-coupling reduces selectivity.

  • Solvent Effects : Polar aprotic solvents like THF stabilize the lithiated intermediate, though decomposition pathways persist.

Transmetallation and Cross-Coupling Approaches

Transmetallation from Grignard reagents or zinc organometallics provides indirect access to lithium (3-bromophenyl)-. These methods are advantageous for substrates sensitive to strong bases.

Iron-Mediated Transmetallation

Iron(II) chloride catalyzes the cross-coupling of 3-bromophenylmagnesium bromide with lithium alkoxides, though yields vary widely (11–77%) depending on the electrophile. For example:

3-Bromophenyl-MgBr+LiORFeCl2Li (3-Bromophenyl)-+Mg(OR)Br\text{3-Bromophenyl-MgBr} + \text{LiOR} \xrightarrow{\text{FeCl}_2} \text{Li (3-Bromophenyl)-} + \text{Mg(OR)Br}

Limitations :

  • Requires stoichiometric lithium reagents.

  • Functional group tolerance is limited.

Comparative Analysis of Methods

The table below summarizes the efficiency, scalability, and practicality of each approach:

MethodStarting MaterialConditionsYield (%)AdvantagesLimitations
Halogen-Lithium Exchange1-Bromo-3-iodobenzenen-BuLi, THF, -78°C70–80High selectivity, scalableRequires cryogenic conditions
Directed Deprotonation3-BromobenzeneLiTMP, FeCl₃/TMEDA, 22°C20–40Avoids dihalogenated precursorsLow yields, competing pathways
Transmetallation3-Bromophenyl-MgBrFeCl₂, THF, 0°C30–77Compatible with sensitive substratesRequires Grignard preparation

Q & A

Q. How do conceptual frameworks guide the selection of Lithium (3-bromophenyl) research methodologies?

  • Methodological Answer : Align research questions with established theories (e.g., Marcus-Hush theory for electron transfer kinetics). For interfacial studies, use the Materials Project database to select compatible solid electrolytes (e.g., Li3_3PS4_4) based on lattice mismatch calculations .

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